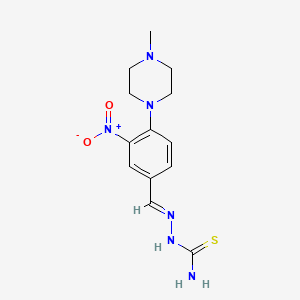![molecular formula C18H21N3O2S B5754021 3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5754021.png)
3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'compound X' and is known for its ability to target specific biological pathways, making it a promising candidate for the development of new drugs.
Aplicaciones Científicas De Investigación
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising applications of this compound is its ability to inhibit the activity of specific enzymes that are involved in the development of certain diseases. For example, studies have shown that compound X can inhibit the activity of the enzyme PARP-1, which is involved in the development of cancer. This makes compound X a potential candidate for the development of new cancer therapies.
Mecanismo De Acción
The mechanism of action of compound X involves its ability to target specific biological pathways. Specifically, compound X is able to inhibit the activity of enzymes that are involved in the development of certain diseases. This inhibition leads to a reduction in the production of certain proteins that are necessary for the development of the disease.
Biochemical and Physiological Effects:
Studies have shown that compound X has several biochemical and physiological effects. For example, it has been shown to inhibit the activity of PARP-1, which is involved in the development of cancer. Additionally, it has been shown to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using compound X in lab experiments is its specificity. Compound X is able to target specific biological pathways, making it a useful tool for studying the role of these pathways in disease development. However, one limitation of using compound X in lab experiments is its cost. The synthesis of this compound is complex and expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are several potential future directions for the research on compound X. One area of research could focus on the development of new cancer therapies based on the inhibition of PARP-1. Additionally, research could focus on the development of new anti-inflammatory drugs based on the anti-inflammatory effects of compound X. Finally, research could focus on the development of new methods for synthesizing compound X, which could make it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-isobutoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide involves several steps. The first step involves the reaction of 3-aminopyridine with carbon disulfide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with 3-bromo-N-isobutoxybenzamide to form the final product.
Propiedades
IUPAC Name |
3-(2-methylpropoxy)-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)12-23-16-7-3-6-15(9-16)17(22)21-18(24)20-11-14-5-4-8-19-10-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VETLJWGBGLRVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5753938.png)



![3-ethyl-2-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5753980.png)

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5753997.png)
![6-(4-iodophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5753999.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5754000.png)
![3-[(8-methoxy-2-methyl-3-propyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5754001.png)
![7-fluoro-2-[4-(4-fluorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B5754020.png)

![2-[(4-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5754033.png)
